molecular formula C17H16BrClN6O4 B11474101 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1006357-29-4

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474101
CAS No.: 1006357-29-4
M. Wt: 483.7 g/mol
InChI Key: CQPZLXMRYBWMJL-UHFFFAOYSA-N
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Description

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Oxadiazole formation: The oxadiazole ring is synthesized by reacting a nitrile with hydroxylamine hydrochloride under basic conditions.

    Coupling reactions: The final compound is obtained by coupling the brominated pyrazole with the oxadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the pyrazole or oxadiazole rings.

    Reduction: Reduced forms of the pyrazole or oxadiazole rings.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of pyrazole, oxadiazole, and carboxamide functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

1006357-29-4

Molecular Formula

C17H16BrClN6O4

Molecular Weight

483.7 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16BrClN6O4/c18-11-7-22-25(8-11)9-14-23-17(29-24-14)16(27)21-6-5-20-15(26)10-28-13-3-1-12(19)2-4-13/h1-4,7-8H,5-6,9-10H2,(H,20,26)(H,21,27)

InChI Key

CQPZLXMRYBWMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br)Cl

Origin of Product

United States

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